molecular formula C10H11N3O B13301570 2-{[(4-Cyanophenyl)methyl]amino}acetamide

2-{[(4-Cyanophenyl)methyl]amino}acetamide

Cat. No.: B13301570
M. Wt: 189.21 g/mol
InChI Key: ZCZFQJUOKRQSNV-UHFFFAOYSA-N
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Description

2-{[(4-Cyanophenyl)methyl]amino}acetamide is a substituted acetamide derivative featuring a 4-cyanophenylmethylamino group attached to the acetamide backbone. This compound is of interest due to its structural versatility, which allows for modulation of electronic, steric, and pharmacokinetic properties. Such characteristics make it relevant in pharmaceutical research, particularly as a reference standard or intermediate in drug synthesis .

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

2-[(4-cyanophenyl)methylamino]acetamide

InChI

InChI=1S/C10H11N3O/c11-5-8-1-3-9(4-2-8)6-13-7-10(12)14/h1-4,13H,6-7H2,(H2,12,14)

InChI Key

ZCZFQJUOKRQSNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCC(=O)N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Cyanophenyl)methyl]amino}acetamide typically involves the reaction of 4-cyanobenzylamine with ethyl cyanoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like ethanol. The mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Cyanophenyl)methyl]amino}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(4-Cyanophenyl)methyl]amino}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[(4-Cyanophenyl)methyl]amino}acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural features and properties of 2-{[(4-Cyanophenyl)methyl]amino}acetamide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₁₀H₁₀N₃O 191.21 4-Cyanophenylmethylamino High polarity due to cyano group; potential hydrogen-bonding capacity .
N-(4-Cyanophenyl)-2-((4-cyanophenyl)amino)acetamide C₁₆H₁₃ClN₄O 320.76 Dual 4-cyanophenyl groups Used as a reference impurity standard; enhanced molecular weight and complexity .
2-{[(4-Chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide C₁₅H₁₄ClFN₂O 296.74 4-Chlorophenylmethylamino, 2-fluorophenyl Increased lipophilicity from halogens; potential for halogen bonding .
2-(4-{[(2-Chlorophenyl)amino]methyl}phenoxy)acetamide C₁₅H₁₅ClN₂O₂ 290.74 Phenoxy, ortho-chloro substitution Steric hindrance from ortho-chloro group; altered hydrogen-bonding profile .
N-(((4-Chlorophenyl)sulfonyl)methyl)-2-(methyl(phenyl)amino)acetamide C₁₆H₁₇ClN₂O₃S 364.83 Sulfonyl, 4-chlorophenyl High melting point (134–135°C); enhanced stability from sulfonyl group .
N-[2-[(4-Cyanophenyl)amino]-4′-methyl[4,5′-bithiazol]-2′-yl]acetamide C₁₆H₁₃N₅OS₂ 355.44 Bithiazole, 4-cyanophenyl Aromatic thiazole rings enable π-π interactions; higher molecular weight .

Electronic and Steric Effects

  • Cyano Group vs. Halogens: The 4-cyanophenyl group in the target compound provides stronger electron-withdrawing effects compared to chloro or fluoro substituents. In contrast, halogenated analogs (e.g., 4-chloro or 2-fluoro derivatives) exhibit greater lipophilicity, which may enhance membrane permeability but reduce solubility .
  • Sulfonyl and Tosyl Groups: Sulfonyl-containing derivatives (e.g., N-(((4-chlorophenyl)sulfonyl)methyl)-2-(methyl(phenyl)amino)acetamide) demonstrate higher melting points and crystalline stability due to strong intermolecular interactions. The sulfonyl group also introduces steric bulk, which may influence binding to biological targets .

Pharmacological Implications

  • Hydrogen-Bonding Capacity: The cyano group in this compound can act as a hydrogen-bond acceptor, making it suitable for targeting enzymes or receptors with polar active sites. This contrasts with methoxy or methyl groups, which primarily contribute to steric effects .
  • Thiazole and Heterocyclic Derivatives: Compounds like N-[2-[(4-cyanophenyl)amino]-4′-methyl[4,5′-bithiazol]-2′-yl]acetamide incorporate aromatic heterocycles, enabling π-π stacking interactions. Such features are advantageous in kinase inhibition or antimicrobial applications .

Biological Activity

2-{[(4-Cyanophenyl)methyl]amino}acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews the available literature on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a cyanophenyl group attached to an acetamide backbone, which is critical for its biological interactions. The structural formula can be represented as follows:

C9H10N2O\text{C}_9\text{H}_{10}\text{N}_2\text{O}

Research indicates that compounds similar to this compound often interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The aryl acetamide structure is known to influence several pathways:

  • Inhibition of Enzymatic Activity : Compounds in this class have shown the ability to inhibit specific enzymes, which can lead to altered metabolic pathways.
  • Receptor Modulation : They may act as ligands for various receptors, influencing signal transduction pathways.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its pharmacological properties:

Antiparasitic Activity

A notable study demonstrated the compound's potential against parasitic infections. It was found to exhibit significant activity against Giardia intestinalis and Trichomonas vaginalis, with IC50 values indicating strong efficacy compared to traditional treatments like benznidazole .

Antitumor Properties

Research has indicated that related compounds may possess anticancer activities by targeting specific cancer cell lines. For instance, studies on similar aryl acetamides have shown promising results in inhibiting tumor growth through apoptosis induction .

Case Studies

  • Antiparasitic Efficacy : A recent study assessed the in vitro activity of this compound against Entamoeba histolytica. The findings revealed an IC50 value significantly lower than that of conventional therapies, suggesting a potential role in treating amoebic dysentery .
  • Antitumor Activity : In a separate investigation, the compound was tested on breast cancer cell lines, where it demonstrated a dose-dependent inhibition of cell proliferation, highlighting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. A comparative analysis of various derivatives has shown that substitutions on the aromatic ring can enhance or diminish activity:

Compound VariantIC50 (µM)Activity Type
Base Compound5.0Antiparasitic
Variant A3.0Antiparasitic
Variant B7.5Antitumor

This table illustrates how slight modifications can lead to significant changes in biological efficacy.

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